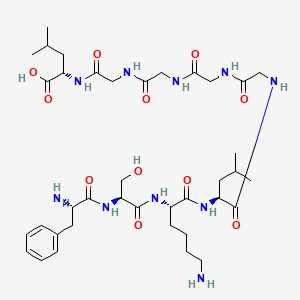![molecular formula C7H15NO3 B12607690 Propanoic acid, 3-[(2-hydroxypropyl)amino]-2-methyl- CAS No. 883899-10-3](/img/structure/B12607690.png)
Propanoic acid, 3-[(2-hydroxypropyl)amino]-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-[(2-hydroxypropyl)amino]-2-methyl- is an organic compound with a complex structure that includes a propanoic acid backbone, a hydroxypropyl group, and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 3-[(2-hydroxypropyl)amino]-2-methyl- typically involves the reaction of 2-methylpropanoic acid with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and the use of more efficient catalysts to optimize the reaction conditions and improve the overall yield. The industrial process also focuses on minimizing waste and ensuring the sustainability of the production method.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 3-[(2-hydroxypropyl)amino]-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the addition of hydrogen atoms.
Substitution: The amino and hydroxy groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., ammonia, amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Propanoic acid, 3-[(2-hydroxypropyl)amino]-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Propanoic acid, 3-[(2-hydroxypropyl)amino]-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanoic acid, 2-amino-3-hydroxy, propyl ester
- 2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid
- (S)-2-Amino-3-(dimethylamino)propanoic acid
Uniqueness
Propanoic acid, 3-[(2-hydroxypropyl)amino]-2-methyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups allows it to participate in a variety of reactions and makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
883899-10-3 |
|---|---|
Formule moléculaire |
C7H15NO3 |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
3-(2-hydroxypropylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-5(7(10)11)3-8-4-6(2)9/h5-6,8-9H,3-4H2,1-2H3,(H,10,11) |
Clé InChI |
PQRZRGMEFUOSLH-UHFFFAOYSA-N |
SMILES canonique |
CC(CNCC(C)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


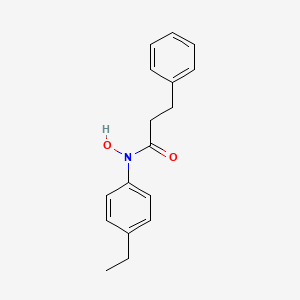
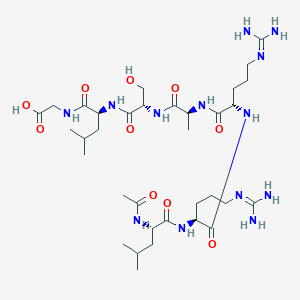
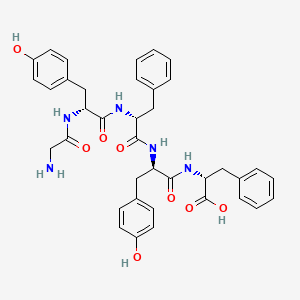
![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride](/img/structure/B12607632.png)


![4-{2-[4-(Octyloxy)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzaldehyde](/img/structure/B12607642.png)
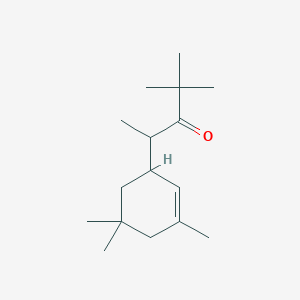
![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(4-pyridinyl)-](/img/structure/B12607645.png)
![N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12607657.png)


